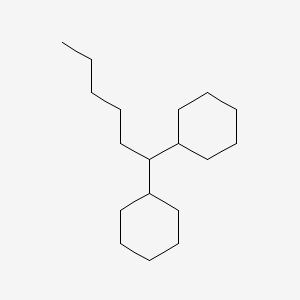
1,1-Dicyclohexylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dicyclohexylhexane: is an organic compound with the molecular formula C18H34 . It is a derivative of hexane where two cyclohexyl groups are attached to the first carbon atom of the hexane chain. This compound is also known by its IUPAC name, 1,1’-(1,6-Hexanediyl)biscyclohexane .
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylhexane can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions: 1,1-Dicyclohexylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any functional groups present into their corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
科学研究应用
1,1-Dicyclohexylhexane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in studies involving cyclohexyl derivatives and their reactivity.
Biology: The compound can be used in studies related to lipid membranes and their interactions with other molecules.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1,1-Dicyclohexylhexane involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its hydrophobic nature, allowing it to interact with lipid membranes and hydrophobic regions of proteins. This interaction can influence membrane fluidity and protein function, leading to various biological effects .
相似化合物的比较
- 1,6-Dicyclohexylhexane
- Cyclohexane, 1,1’-(1,6-hexanediyl)bis-
Comparison: 1,1-Dicyclohexylhexane is unique due to the specific positioning of the cyclohexyl groups on the first carbon atom of the hexane chain. This structural arrangement imparts distinct chemical and physical properties compared to other similar compounds, such as 1,6-Dicyclohexylhexane, where the cyclohexyl groups are attached to different carbon atoms .
生物活性
1,1-Dicyclohexylhexane (C18H34) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, emphasizing its pharmacological relevance.
Chemical Structure and Properties
This compound is a hydrocarbon consisting of two cyclohexyl groups attached to a hexane backbone. Its molecular structure can be represented as follows:
This compound is characterized by its non-polar nature, which influences its solubility and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the alkylation of cyclohexane derivatives. Various methods have been explored, including the use of alkyl halides in the presence of strong bases. The reaction conditions significantly affect yield and purity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In particular, it has shown effectiveness against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Enterococcus faecalis | Moderate inhibition |
| Streptococcus pyogenes | Moderate inhibition |
Cytotoxicity and Antiproliferative Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines. It has demonstrated varying degrees of antiproliferative activity across different cell types.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 45.3 ± 2.5 |
| SK-Hep-1 (liver cancer) | 32.7 ± 3.0 |
| NUGC-3 (gastric cancer) | 50.1 ± 4.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that while it has potential as an anticancer agent, further optimization is necessary for effective therapeutic use.
The proposed mechanisms for the biological activity of this compound include:
- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cellular metabolism, although specific targets remain to be fully elucidated.
Case Studies
Several case studies have documented the effects of this compound in vivo and in vitro:
- Study on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound significantly reduced bacterial load compared to control groups.
- Cytotoxicity Assessment : In vitro assays demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity in MDA-MB-231 cells, supporting its potential as an anticancer agent.
属性
CAS 编号 |
55030-20-1 |
|---|---|
分子式 |
C18H34 |
分子量 |
250.5 g/mol |
IUPAC 名称 |
1-cyclohexylhexylcyclohexane |
InChI |
InChI=1S/C18H34/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h16-18H,2-15H2,1H3 |
InChI 键 |
QDXQNQHDJRBQIE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















